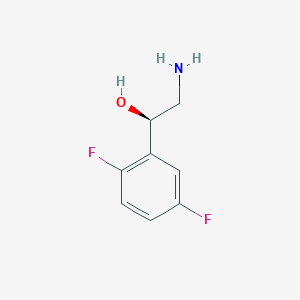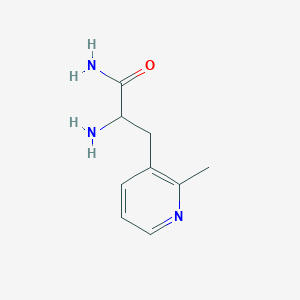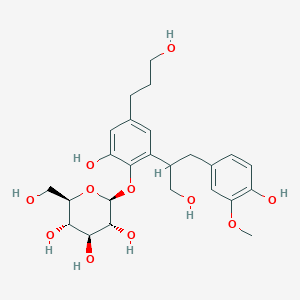
3'-DemethylicarisideE3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-DemethylicarisideE3 is a derivative of colchicine, a well-known alkaloid with significant pharmacological properties. Colchicine is primarily used for the treatment of gout and familial Mediterranean fever due to its anti-inflammatory and anti-mitotic effects . The structural modification of colchicine, such as the demethylation at the 3’ position, aims to enhance its therapeutic efficacy and reduce toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3’-DemethylicarisideE3 involves the microbial transformation of colchicine. Streptomyces griseus ATCC 13273 is used to catalyze the regio-selective demethylation of colchicine. The reaction is carried out in the presence of dimethylformamide (DMF) as a co-solvent, which significantly improves the yield of the desired product . The reaction conditions typically include incubation at a controlled temperature and pH to optimize the microbial activity.
Industrial Production Methods: Industrial production of 3’-DemethylicarisideE3 follows similar microbial transformation techniques but on a larger scale. The process involves the cultivation of Streptomyces griseus in bioreactors, ensuring optimal growth conditions and efficient conversion of colchicine to its demethylated derivative. The use of bioreactors allows for better control over reaction parameters and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3’-DemethylicarisideE3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinones, dihydro derivatives, and substituted analogs, each with distinct pharmacological properties.
Scientific Research Applications
3’-DemethylicarisideE3 has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing novel colchicine derivatives with potential therapeutic benefits.
Biology: The compound is used to study microtubule dynamics and cell division due to its anti-mitotic properties.
Medicine: Research focuses on its potential as an anti-cancer agent, given its ability to inhibit cell proliferation.
Industry: It is explored for its use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3’-DemethylicarisideE3 involves binding to tubulin, a protein that forms microtubules. By binding to tubulin, the compound disrupts microtubule polymerization, leading to cell cycle arrest at the metaphase stage. This disruption inhibits cell division and induces apoptosis in rapidly proliferating cells, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Colchicine: The parent compound with similar anti-inflammatory and anti-mitotic properties.
2-O-Demethylcolchicine: Another demethylated derivative with distinct pharmacological effects.
Thiocolchicoside: A semi-synthetic derivative used as a muscle relaxant.
Uniqueness: 3’-DemethylicarisideE3 is unique due to its specific demethylation at the 3’ position, which enhances its therapeutic profile by reducing toxicity while maintaining efficacy. This makes it a promising candidate for further drug development and research.
Properties
Molecular Formula |
C25H34O11 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-hydroxy-6-[1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H34O11/c1-34-19-10-14(4-5-17(19)29)7-15(11-27)16-8-13(3-2-6-26)9-18(30)24(16)36-25-23(33)22(32)21(31)20(12-28)35-25/h4-5,8-10,15,20-23,25-33H,2-3,6-7,11-12H2,1H3/t15?,20-,21-,22+,23-,25+/m1/s1 |
InChI Key |
HKRMHWZGXOILRA-RKDNGNSQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC(CO)C2=C(C(=CC(=C2)CCCO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C2=C(C(=CC(=C2)CCCO)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


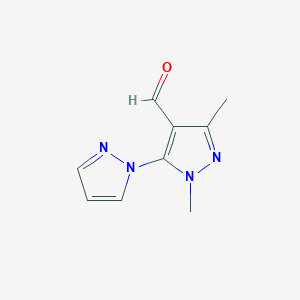

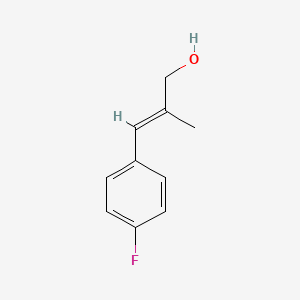
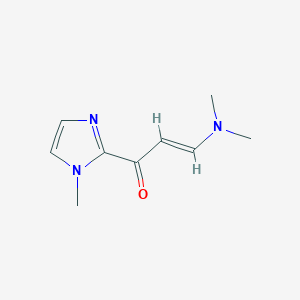
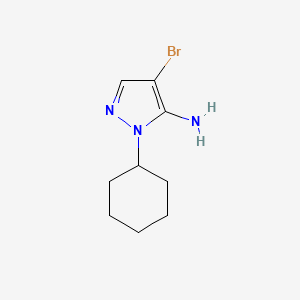



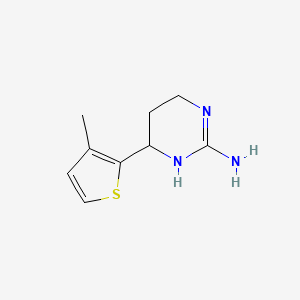
![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
